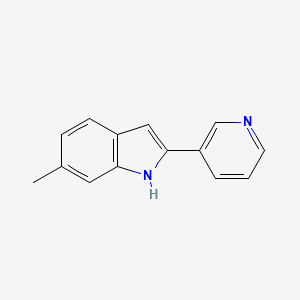

6-methyl-2-(pyridin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC10562458

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 6-methyl-2-pyridin-3-yl-1H-indole |

| Standard InChI | InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3 |

| Standard InChI Key | BKJUALJDZUWJHW-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Methyl-2-(pyridin-3-yl)-1H-indole (C₁₄H₁₂N₂) consists of an indole scaffold—a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substitutions include:

-

Methyl group (-CH₃) at position 6 of the indole ring.

-

Pyridin-3-yl group (a pyridine ring attached via its third carbon) at position 2.

The IUPAC name derives from this substitution pattern, ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole can be inferred from methodologies applied to analogous indole derivatives. A plausible route involves:

-

Indole Core Formation:

-

Pyridine Ring Introduction:

Key Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: Na₂CO₃ or K₃PO₄.

Structural Modifications

Functionalization of the indole and pyridine rings enables diversification:

-

N-Alkylation: Quaternization of the indole nitrogen to enhance solubility .

-

Electrophilic Substitution: Halogenation or nitration at reactive positions (e.g., C5 of indole) for further derivatization .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR:

-

Mass Spectrometry:

Thermodynamic Stability

-

Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability.

-

Hygroscopicity: Low, due to hydrophobic indole and pyridine moieties.

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 2-Methyl-1H-indole derivative | EZH2 | 2.1 | |

| 6-(Pyridin-3-yl)-1H-indole | Undetermined | N/A |

Anticancer Activity

-

In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., JAK2, EGFR) .

-

Cytotoxicity Screening: Pending experimental validation, but methyl and pyridine groups may enhance cell membrane permeability .

Applications in Material Science

Organic Electronics

The conjugated π-system of indole-pyridine hybrids enables applications in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive layer components due to tunable fluorescence .

-

Photovoltaics: Electron-deficient pyridine rings improve charge transport in donor-acceptor polymers.

Coordination Chemistry

-

Ligand Design: Pyridinyl nitrogen and indole NH serve as binding sites for transition metals (e.g., Ru, Pt) in catalytic complexes .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Controlling substitution patterns during indole functionalization remains challenging .

-

Scale-Up: Palladium catalysts and boronic acid reagents increase production costs .

Pharmacological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume